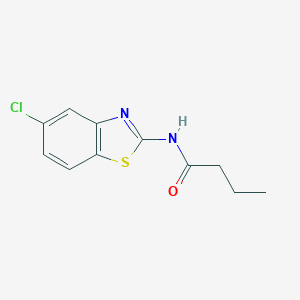![molecular formula C18H17ClN2O2 B244171 N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B244171.png)
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as CM156 and has been found to have significant effects on various biological systems.
作用機序
The mechanism of action of CM156 is not fully understood, but it is believed to act on the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. CM156 has been shown to increase the binding of GABA to the receptor, leading to an increase in inhibitory signaling in the brain. This may be responsible for the anxiolytic and analgesic effects of CM156.
Biochemical and Physiological Effects:
CM156 has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. CM156 has also been shown to reduce anxiety in animal models of anxiety disorders. Additionally, CM156 has been found to have cardioprotective effects, reducing damage to the heart during ischemia-reperfusion injury.
実験室実験の利点と制限
One advantage of using CM156 in lab experiments is its specificity for the GABA-A receptor. This allows researchers to study the effects of GABA signaling on various biological systems. However, one limitation of using CM156 is its potential toxicity. High doses of CM156 have been shown to cause liver damage in animal models, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the use of CM156 in scientific research. One area of interest is the potential use of CM156 in the treatment of anxiety disorders. Another area of interest is the use of CM156 as a tool to study the role of GABA signaling in various biological systems. Additionally, future studies may focus on optimizing the synthesis method of CM156 to produce higher yields of the compound with greater purity.
Conclusion:
In conclusion, N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide, or CM156, is a promising compound for scientific research. Its specificity for the GABA-A receptor and its effects on various biological systems make it a valuable tool for studying the role of GABA signaling in health and disease. While there are limitations to its use, such as potential toxicity, the future directions for the use of CM156 in research are numerous and exciting.
合成法
The synthesis of CM156 involves the reaction of 2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)aniline with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure CM156. This method has been optimized to produce high yields of the compound with high purity.
科学的研究の応用
CM156 has been studied extensively for its potential applications in scientific research. It has been found to have significant effects on various biological systems, including the nervous system, cardiovascular system, and immune system. CM156 has been shown to have anti-inflammatory, analgesic, and anxiolytic effects, making it a promising candidate for the treatment of various diseases.
特性
分子式 |
C18H17ClN2O2 |
|---|---|
分子量 |
328.8 g/mol |
IUPAC名 |
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C18H17ClN2O2/c1-10(2)17(22)20-14-9-12(5-6-13(14)19)18-21-15-8-11(3)4-7-16(15)23-18/h4-10H,1-3H3,(H,20,22) |
InChIキー |
CRCMZEXMJVVXNM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C(C)C |
正規SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B244089.png)
![3-chloro-4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244091.png)
![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B244092.png)
![2-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244093.png)
![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B244094.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B244097.png)
![2-(2,4-dichlorophenoxy)-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B244099.png)

![N-(4-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244110.png)

![Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B244112.png)
![Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B244114.png)
![Ethyl 5-[(4-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B244115.png)
